molecular formula C9H14ClN3O2 B12070246 Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate

Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate

Cat. No.: B12070246
M. Wt: 231.68 g/mol
InChI Key: AZZBCLRGAHXZIK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include an amino group, a chloro substituent, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate typically involves the reaction of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions. The reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated products.

    Substitution: Amino or thiol-substituted pyrazoles.

Scientific Research Applications

Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-chloro-1-methyl-pyrazole-3-carboxylate
  • Ethyl 5-amino-4-chloro-1-ethyl-pyrazole-3-carboxylate
  • Ethyl 5-amino-4-chloro-1-butyl-pyrazole-3-carboxylate

Uniqueness

Ethyl 5-amino-4-chloro-1-propyl-pyrazole-3-carboxylate is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. The presence of the chloro group also adds to its versatility in undergoing various substitution reactions.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

ethyl 5-amino-4-chloro-1-propylpyrazole-3-carboxylate

InChI

InChI=1S/C9H14ClN3O2/c1-3-5-13-8(11)6(10)7(12-13)9(14)15-4-2/h3-5,11H2,1-2H3

InChI Key

AZZBCLRGAHXZIK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=N1)C(=O)OCC)Cl)N

Origin of Product

United States

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